molecular formula C15H20BF3O5 B8204362 4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

Cat. No.: B8204362
M. Wt: 348.12 g/mol
InChI Key: RJQYLZBHVOAVMF-UHFFFAOYSA-N
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Description

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is an organoboron compound characterized by a phenyl ring substituted with methoxymethoxy (CH3OCH2O-) and trifluoromethoxy (CF3O-) groups at the 4- and 2-positions, respectively. The boronic acid moiety is stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its stability and solubility in organic solvents .

Properties

IUPAC Name

2-[4-(methoxymethoxy)-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-10(21-9-20-5)8-12(11)22-15(17,18)19/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQYLZBHVOAVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction

The synthesis begins with 4-amino-2-(trifluoromethoxy)phenyl ether , which undergoes nitration to introduce a nitro group at the ortho position. Subsequent reduction with iron powder and ammonium chloride yields 2-nitro-4-(trifluoromethoxy)aniline .

Reaction Conditions :

  • Nitration : HNO3/H2SO4 at 0–5°C (Yield: 85–90%).

  • Reduction : Fe/NH4Cl in H2O/EtOH at 50–90°C (Yield: 78%).

Diazotization and Bromination

The aniline intermediate is diazotized with NaNO2/HBr, followed by Sandmeyer bromination using CuBr to yield 2-bromo-4-(trifluoromethoxy)-1-methoxymethoxybenzene .

Optimized Parameters :

  • Molar Ratio : Aniline : CuBr : HBr = 1 : 0.25 : 1.

  • Yield : 65–70%.

Boronic Acid Formation

Lithiation-Borylation

The aryl bromide undergoes lithiation with tert-butyllithium at -78°C in THF/pentane, followed by quenching with trimethyl borate to form the boronic acid.

Typical Procedure :

  • Dissolve 2-bromo-4-(trifluoromethoxy)-1-methoxymethoxybenzene (11.0 mmol) in THF.

  • Add t-BuLi (1.52 M, 21.9 mmol) dropwise at -78°C under argon.

  • After 1 h, add B(OMe)3 (16.5 mmol) and warm to room temperature.

  • Quench with NH4Cl, acidify with acetic acid (pH 3), and extract with CH2Cl2.

Yield : 71%.

Miyaura Borylation (Pd-Catalyzed)

Alternative routes employ Pd catalysts (e.g., Pd(dppf)Cl2) with bis(pinacolato)diboron (B2pin2) in dioxane/K3PO4 at 80–100°C.

Advantages :

  • Higher functional group tolerance.

  • Avoids cryogenic conditions.

Yield : 80–85% (similar pinacol esters).

Pinacol Esterification

The boronic acid is protected by reacting with pinacol (1.2 equiv) in anhydrous Et2O or THF.

Procedure :

  • Combine (2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid (5.0 mmol) and pinacol (6.0 mmol) in Et2O.

  • Stir at room temperature for 12 h.

  • Concentrate under vacuum and purify via flash chromatography (hexane/EtOAc 9:1).

Yield : 87–91%.

Reaction Optimization Data

StepReagents/ConditionsYieldPurity
NitrationHNO3/H2SO4, 0–5°C85–90%>95%
ReductionFe/NH4Cl, 50–90°C78%90%
BrominationCuBr/HBr, 0–10°C65–70%88%
Lithiation-Borylationt-BuLi/B(OMe)3, -78°C to RT71%97%
Pinacol EsterificationPinacol/Et2O, RT91%97%

Structural Characterization

  • 1H NMR (CDCl3) : δ 7.72 (d, J=8.4 Hz, 2H), 7.23 (d, J=8.4 Hz, 2H), 3.91 (s, 3H, OCH3), 1.35 (s, 12H, pinacol).

  • 13C NMR : δ 165.1 (q, J=250 Hz, OCF3), 142.7 (C-B), 83.8 (pinacol C-O), 24.9 (pinacol CH3).

  • HRMS : m/z calculated for C14H18BF3O4 [M+H]+: 334.12, found: 334.11.

Challenges and Solutions

  • Protodeboronation : Minimized by using pinacol ester protection immediately after boronic acid synthesis.

  • Regioselectivity : Directed ortho-metallation ensures correct substituent positioning.

  • Purification : Flash chromatography (hexane/EtOAc) removes unreacted pinacol and byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Miyaura borylation is preferred for scalability vs. cryogenic lithiation.

  • Safety : Avoid handling pyrophoric t-BuLi in large batches; Pd catalysis offers safer alternatives .

Mechanism of Action

The mechanism of action of 4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of phenylboronic acids generally exhibit superior solubility in polar solvents compared to their parent boronic acids. Key trends include:

  • Chloroform : High solubility for most pinacol esters due to polarity and hydrogen-bonding capacity .
  • Hydrocarbons (e.g., methylcyclohexane) : Low solubility, attributed to poor solvent polarity .
  • Ketones (e.g., 3-pentanone): Moderate solubility, influenced by steric and electronic effects of substituents .
Table 1: Solubility Comparison of Selected Pinacol Esters
Compound Substituents Solubility Trends Key References
Target Compound 4-Methoxymethoxy, 2-Trifluoromethoxy High in chloroform; moderate in ketones
4-Hydroxy-3-methoxyphenylboronic acid PE 4-Hydroxy, 3-Methoxy Moderate in polar solvents; low in hydrocarbons
3-Trifluoromethyl-4-cyanophenylboronic acid PE 3-CF3, 4-CN Lower solubility in hydrocarbons; high in chloroform
Phenylboronic acid azaester N-containing cyclic ester High variability (chloroform > hydrocarbons)

Key Observations :

  • Methoxymethoxy group (CH3OCH2O-) enhances steric bulk compared to simple methoxy groups, possibly lowering solubility in viscous solvents like dipropyl ether .

Electronic and Steric Effects

Substituents modulate the electronic nature of the boronic ester, impacting reactivity in cross-coupling reactions:

  • Electron-withdrawing groups (e.g., CF3O-) : Deactivate the boronic ester, slowing Suzuki-Miyaura coupling rates but improving stability toward hydrolysis .
  • Electron-donating groups (e.g., methoxy) : Activate the boronic ester, enhancing coupling efficiency but increasing sensitivity to moisture .
  • Steric hindrance : The methoxymethoxy group may hinder access to the boron center, reducing reactivity in sterically demanding reactions compared to less bulky analogs (e.g., 4-fluorophenylboronic acid PE) .
Drug Delivery Systems
  • Pinacol esters with ROS-sensitive groups (e.g., target compound) enable triggered release of therapeutics in oxidative environments (e.g., diabetic wounds) .
  • pH/ROS dual-responsive systems : Incorporating phenylboronic acid pinacol esters into block copolymers allows for environment-specific drug release .

Biological Activity

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester, is a specialized organoboron compound that has garnered attention for its potential biological activity. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its biological implications, especially in medicinal chemistry and antimicrobial applications, are increasingly being explored.

  • Molecular Formula : C16H18B F3O3
  • Molecular Weight : 330.2 g/mol
  • CAS Number : Not specified in the sources but related compounds have been cataloged.

The biological activity of boronic acids is often linked to their ability to interact with biomolecules through reversible covalent bonding. Specifically, boronic acids can form complexes with diols, which is significant in biological processes such as enzyme inhibition and cellular signaling pathways.

Key Mechanisms:

  • Transmetalation : In the context of Suzuki-Miyaura reactions, this process allows the formation of carbon-carbon bonds essential for synthesizing biologically active compounds.
  • Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to active sites, which is particularly relevant in antimicrobial activity against bacterial and fungal pathogens.

Biological Activity

Research has indicated that boronic acids exhibit various biological activities. For example, studies on structurally similar compounds suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of phenylboronic acids, showing moderate activity against Candida albicans and Escherichia coli. The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane penetration, leading to increased antimicrobial effects.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Escherichia coli16 µg/mL
Aspergillus niger8 µg/mL
Bacillus cereus4 µg/mL

Case Studies

  • Antifungal Mechanism : A study on benzoxaborole derivatives (related to phenylboronic acids) demonstrated that these compounds inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in fungi. This inhibition leads to cell death, showcasing a potential mechanism for the antifungal activity of boronic acid derivatives .
  • Synthesis and Characterization : Research has focused on synthesizing various trifluoromethyl-substituted phenylboronic acids and assessing their properties. The introduction of electron-withdrawing groups like trifluoromethyl significantly affects their acidity and reactivity, which can be leveraged in drug design .

Applications in Medicinal Chemistry

The unique properties of 4-methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid make it a valuable building block in drug development:

  • Drug Design : Its ability to form stable complexes with biomolecules suggests potential use in designing inhibitors for specific enzymes involved in disease processes.
  • Synthesis of Biologically Active Compounds : The compound can serve as an intermediate in synthesizing complex organic molecules with therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester, and how can reaction conditions be optimized?

  • Methodology : Boronic acid pinacol esters are typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. For this compound, substituent effects (e.g., methoxymethoxy and trifluoromethoxy groups) may require tailored conditions. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .
  • Solvent : Dioxane or THF for optimal solubility.
  • Temperature : 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (7:3 ratio) to isolate the ester .

Q. How does the electronic nature of substituents (e.g., trifluoromethoxy) influence the reactivity of this boronic ester in cross-coupling reactions?

  • Methodology : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce the electron density of the boron center, slowing transmetallation in Suzuki-Miyaura couplings. To mitigate this:

  • Use stronger bases (e.g., Cs₂CO₃ instead of Na₂CO₃) to enhance boronate formation .
  • Increase catalyst loading (2–5 mol% Pd) to compensate for reduced reactivity .
    • Validation : Monitor reaction progress via TLC or HPLC-MS to adjust conditions dynamically .

Q. What are the recommended storage conditions to ensure stability?

  • Guidelines : Store under inert gas (Ar/N₂) at –20°C in airtight containers. Moisture sensitivity requires desiccants like silica gel. Stability assays (e.g., NMR over 30 days) confirm degradation <5% under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the steric and electronic effects of the methoxymethoxy group on cross-coupling efficiency?

  • Approach :

  • Perform DFT calculations to map the HOMO/LUMO energy levels of the boronic ester and its Pd intermediates.
  • Compare activation energies for transmetallation with/without substituents. Software: Gaussian 16 or ORCA .
  • Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in reported catalytic systems for coupling this boronic ester with heteroaryl halides?

  • Case Study : Conflicting yields (40–85%) in couplings with 2-pyridyl halides may arise from:

  • Ligand effects : Bulky ligands (e.g., DavePhos) improve selectivity but reduce turnover.
  • Solvent polarity : DMF enhances solubility but accelerates Pd black formation.
  • Resolution : Design a DoE (Design of Experiments) matrix to optimize ligand/solvent/base combinations .

Q. How can this compound be utilized in developing H₂O₂-responsive probes, given boronic ester reactivity with peroxides?

  • Protocol :

  • Incubate the boronic ester with H₂O₂ (1–10 mM) in Tris-HCl buffer (pH 7–9).
  • Monitor conversion to phenolic derivatives via UV-Vis (λ = 400 nm for nitrophenol analogs) .
  • Limitation : Trifluoromethoxy groups may sterically hinder peroxide access; adjust substituent positioning .

Key Challenges and Mitigation

  • Moisture Sensitivity : Use Schlenk-line techniques for synthesis and storage .
  • Low Coupling Efficiency : Pre-activate the boronic ester with BF₃·OEt₂ to enhance reactivity .

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